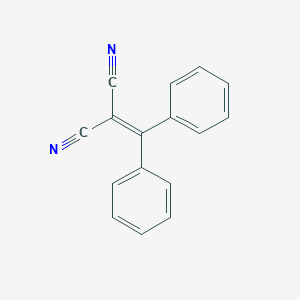
Pyridine, 4-(p-nitrobenzamido)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-(p-nitrobenzamido)-, also known as PNB, is a chemical compound that has been widely used in scientific research applications. PNB is structurally similar to nicotinamide adenine dinucleotide (NAD), which is an essential coenzyme involved in many cellular processes.
Wirkmechanismus
Pyridine, 4-(p-nitrobenzamido)- inhibits NAD-dependent enzymes by binding to the nicotinamide moiety of NAD. This prevents NAD from binding to its target enzymes, leading to their inhibition.
Biochemical and Physiological Effects:
Pyridine, 4-(p-nitrobenzamido)- has been shown to have a variety of biochemical and physiological effects. Inhibition of PARP by Pyridine, 4-(p-nitrobenzamido)- has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Inhibition of sirtuins by Pyridine, 4-(p-nitrobenzamido)- has been shown to decrease insulin sensitivity and increase adiposity in mice. Pyridine, 4-(p-nitrobenzamido)- has also been shown to decrease the levels of inflammatory cytokines in the blood of mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pyridine, 4-(p-nitrobenzamido)- in lab experiments is its potency as an inhibitor of NAD-dependent enzymes. This allows for the study of the effects of NAD depletion on cellular processes. However, one limitation of using Pyridine, 4-(p-nitrobenzamido)- is its lack of specificity for NAD-dependent enzymes. Pyridine, 4-(p-nitrobenzamido)- can also inhibit other enzymes that use nicotinamide as a cofactor, such as histone deacetylases.
Zukünftige Richtungen
There are several future directions for the study of Pyridine, 4-(p-nitrobenzamido)-. One direction is to study the effects of Pyridine, 4-(p-nitrobenzamido)- on cellular metabolism and aging. Sirtuins have been shown to play a role in regulating lifespan in model organisms, and Pyridine, 4-(p-nitrobenzamido)- could be used to study the effects of sirtuin inhibition on aging. Another direction is to develop more specific inhibitors of NAD-dependent enzymes. This would allow for the study of the effects of specific enzyme inhibition on cellular processes. Finally, Pyridine, 4-(p-nitrobenzamido)- could be used in combination with other inhibitors to study the effects of multiple enzyme inhibition on cellular processes.
Synthesemethoden
Pyridine, 4-(p-nitrobenzamido)- can be synthesized by reacting 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound is then reacted with 4-aminopyridine to yield Pyridine, 4-(p-nitrobenzamido)-.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-(p-nitrobenzamido)- has been widely used in scientific research as a tool to study the role of NAD in cellular processes. Pyridine, 4-(p-nitrobenzamido)- is a potent inhibitor of NAD-dependent enzymes, such as poly(ADP-ribose) polymerase (PARP) and sirtuins. PARP is involved in DNA repair, while sirtuins are involved in regulating cellular metabolism and aging. By inhibiting these enzymes, Pyridine, 4-(p-nitrobenzamido)- can be used to study the effects of NAD depletion on cellular processes.
Eigenschaften
CAS-Nummer |
13160-58-2 |
|---|---|
Produktname |
Pyridine, 4-(p-nitrobenzamido)- |
Molekularformel |
C12H9N3O3 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
4-nitro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H9N3O3/c16-12(14-10-5-7-13-8-6-10)9-1-3-11(4-2-9)15(17)18/h1-8H,(H,13,14,16) |
InChI-Schlüssel |
PJMSJOVJUFYHTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
13160-58-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



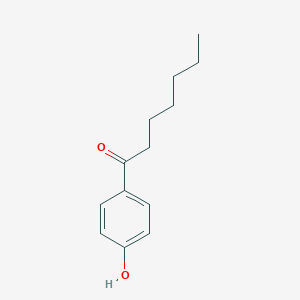
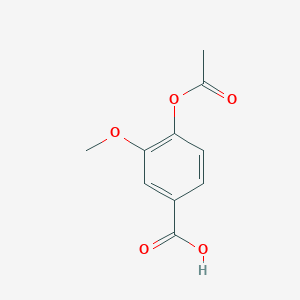
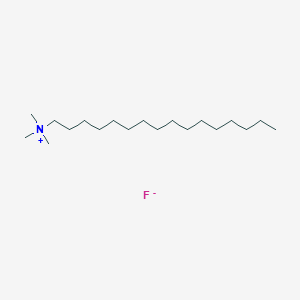
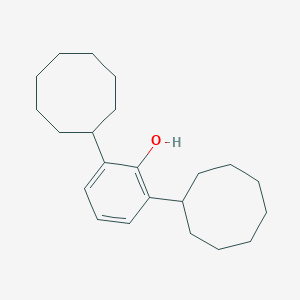

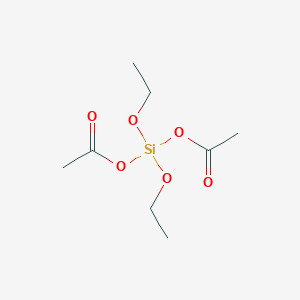
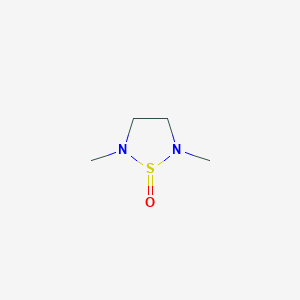
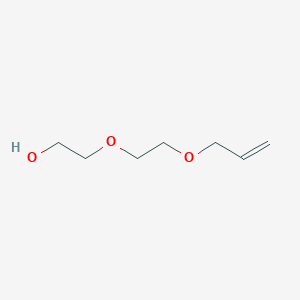
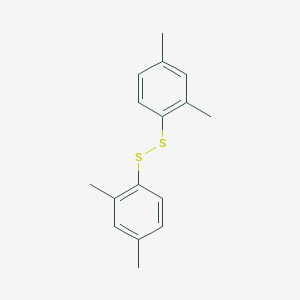
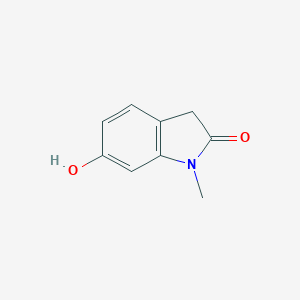
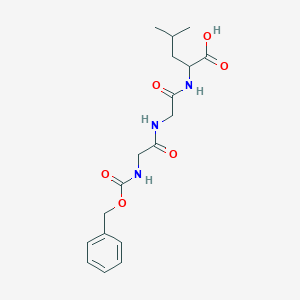
![α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester](/img/structure/B84685.png)

